6-(Benzenesulfonyl)-3H-pyrrolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Phenylsulfonyl)-3H-pyrrolizine is a heterocyclic compound characterized by a pyrrolizine core substituted with a phenylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Phenylsulfonyl)-3H-pyrrolizine typically involves the reaction of pyrrolizine derivatives with phenylsulfonyl chloride under basic conditions. A common method includes the use of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for 6-(Phenylsulfonyl)-3H-pyrrolizine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Phenylsulfonyl)-3H-pyrrolizine undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the compound, facilitating nucleophilic attack.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrrolizine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Phenylsulfonyl)-3H-pyrrolizine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-(Phenylsulfonyl)-3H-pyrrolizine largely depends on its interaction with biological targets. The phenylsulfonyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolizine core may also contribute to the compound’s binding affinity and specificity. Detailed studies on the molecular targets and pathways involved are ongoing, with some research suggesting interactions with key enzymes involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Phenylsulfonylacetophenone: Another sulfone-containing compound with different reactivity and applications.
Phenylsulfonylpyridine: Shares the phenylsulfonyl group but has a pyridine core instead of pyrrolizine.
Phenylsulfonylbenzene: A simpler structure with only the phenylsulfonyl group attached to a benzene ring.
Uniqueness: 6-(Phenylsulfonyl)-3H-pyrrolizine is unique due to its combination of the pyrrolizine core and the phenylsulfonyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
90601-70-0 |
---|---|
Molekularformel |
C13H11NO2S |
Molekulargewicht |
245.30 g/mol |
IUPAC-Name |
6-(benzenesulfonyl)-3H-pyrrolizine |
InChI |
InChI=1S/C13H11NO2S/c15-17(16,12-6-2-1-3-7-12)13-9-11-5-4-8-14(11)10-13/h1-7,9-10H,8H2 |
InChI-Schlüssel |
KVXGLFKKEDVZCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=CC(=CN21)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.